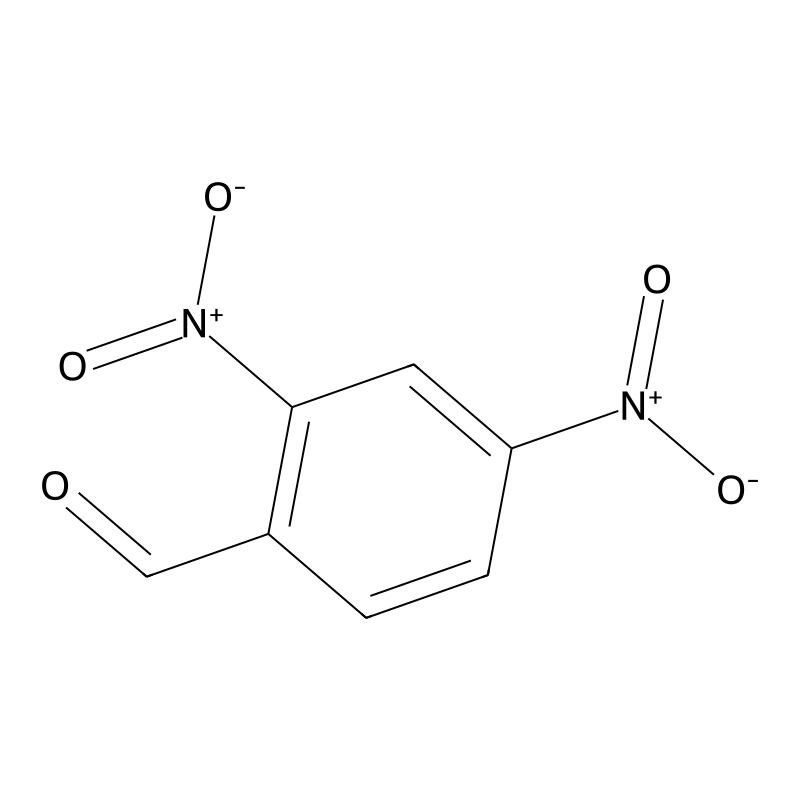

2,4-Dinitrobenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Metabolism Studies:

2,4-DNBAl is a metabolite of the explosive compound 2,4-dinitrotoluene (2,4-DNT) []. This means that 2,4-DNT can be broken down by the body or specific enzymes into 2,4-DNBAl. Researchers study this metabolic pathway to understand the detoxification processes of the body and the potential health risks associated with exposure to 2,4-DNT [].

Mutagenicity Testing:

2,4-DNBAl has been investigated for its potential to cause mutations in DNA, which is the first step towards cancer development. Studies have shown that 2,4-DNBAl exhibits mutagenic activity in bacterial models []. This research helps scientists understand the potential carcinogenic properties of 2,4-DNBAl and its related compounds.

Theoretical Reactivity Studies:

Computational methods are used to predict the reactivity of 2,4-DNBAl and its interaction with other molecules. This information can help researchers understand how 2,4-DNBAl might behave in biological systems and predict its potential toxicity [].

Synthetic Chemistry:

2,4-DNBAl can be used as a starting material for the synthesis of other organic compounds, such as dyes, pharmaceuticals, and functional materials []. It might serve as a building block in the creation of new molecules with desired properties.

2,4-Dinitrobenzaldehyde is an aromatic compound with the chemical formula C₇H₄N₂O₅. It consists of a benzene ring substituted with two nitro groups at the 2 and 4 positions and an aldehyde group at the 1 position. This compound is known for its yellow crystalline appearance and is often used in various chemical syntheses due to its reactive nature. The presence of multiple functional groups makes it a versatile intermediate in organic chemistry, particularly in the synthesis of dyes and pharmaceuticals.

DNB is a hazardous material due to several factors:

- Toxicity: DNB is a skin, eye, and respiratory irritant. It can also cause systemic poisoning upon ingestion or inhalation [].

- Flammability: DNB is combustible and can ignite readily.

- Reactivity: DNB can react violently with strong oxidizers or reducing agents, posing an explosion hazard.

Safety Precautions:

- DNB should be handled only in a well-ventilated fume hood using appropriate personal protective equipment (PPE) such as gloves, goggles, and a respirator [].

- Flammable materials should be kept away from DNB storage areas.

- Proper disposal procedures for DNB waste should be followed according to local regulations.

- Elimination Reactions: The compound has been studied for its elimination reactions, particularly those promoted by amines in solvent systems like acetonitrile. These reactions are typically second-order, indicating that both the substrate and the nucleophile are involved in the rate-determining step .

- Photoreactions: The compound undergoes photoreactions that have been investigated using electron spin resonance techniques. These studies reveal unique mechanisms and structures of free radicals formed during these reactions .

- Formation of O-Aryloximes: 2,4-Dinitrobenzaldehyde can react to form O-aryloximes, which can then undergo further elimination reactions under specific conditions .

The synthesis of 2,4-dinitrobenzaldehyde can be accomplished through several methods:

- Nitration of Benzaldehyde: One common method involves the nitration of benzaldehyde using a mixture of concentrated nitric and sulfuric acids. This process introduces nitro groups at the 2 and 4 positions.

- Reduction Techniques: Another approach includes reducing suitable precursors or intermediates that contain nitro groups to yield 2,4-dinitrobenzaldehyde.

- Organic Syntheses Procedure: A detailed synthesis procedure can be found in organic chemistry literature, where specific conditions and reagents are outlined for optimal yield .

2,4-Dinitrobenzaldehyde is utilized in various applications:

- Intermediate in Organic Synthesis: It serves as a key intermediate in the production of dyes, pharmaceuticals, and agrochemicals.

- Analytical Chemistry: The compound is used in analytical methods for detecting and quantifying nitro compounds due to its distinctive reactivity.

- Research Tool: It is often employed in research settings to explore reaction mechanisms involving aromatic compounds.

Studies on the interactions of 2,4-dinitrobenzaldehyde with other compounds reveal significant insights into its reactivity:

- Kinetic Studies: Kinetic analyses have shown how different solvents and bases affect the reaction rates involving this compound .

- Reactivity with Amines: The interactions between 2,4-dinitrobenzaldehyde and various amines have been characterized, providing valuable data for understanding its behavior in organic reactions .

Several compounds share structural similarities with 2,4-dinitrobenzaldehyde. Here are some notable examples:

| Compound | Structure Features | Unique Characteristics |

|---|---|---|

| Nitrobenzaldehyde | One nitro group | Less reactive than 2,4-dinitrobenzaldehyde |

| 3-Nitrobenzaldehyde | One nitro group at position 3 | Different reactivity patterns due to position |

| Dinitrophenol | Hydroxyl group instead of aldehyde | Known for its herbicidal properties |

| Benzaldehyde | No nitro groups | Used primarily as a flavoring agent |

The uniqueness of 2,4-dinitrobenzaldehyde lies in its dual nitro substitutions which enhance its reactivity compared to similar compounds. This property makes it particularly valuable in synthetic organic chemistry where such reactivity is desirable for creating complex molecules.

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant